

Application Notes and Protocols: CRISPR Screen to Identify (R)-Zanubrutinib Resistance Genes

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Compound of Interest

Compound Name: (R)-Zanubrutinib

Cat. No.: B1461197

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Introduction

(R)-Zanubrutinib is a next-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies.^{[1][2]} It forms a covalent bond with the Cys481 residue in the active site of BTK, leading to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.^{[1][2][3]} Despite its effectiveness, the development of drug resistance remains a clinical challenge. Acquired mutations in BTK, particularly at the C481 and L528 positions, have been identified as mechanisms of resistance. However, a comprehensive, unbiased understanding of the complete landscape of genes that can confer resistance to Zanubrutinib is essential for developing effective combination therapies and next-generation inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify novel genes whose loss confers resistance to **(R)-Zanubrutinib**. The application of this technology allows for the systematic interrogation of the entire genome to uncover both known and novel resistance mechanisms.

Data Presentation

Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR Screen for (R)-Zanubrutinib Resistance

Gene Symbol	Description	Log2 Fold Change (Enrichment)	p-value	False Discovery Rate (FDR)
BTK	Bruton's tyrosine kinase	8.5	1.2e-15	2.5e-11
PLCG2	Phospholipase C Gamma 2	6.8	3.4e-12	4.1e-8
TRAF3	TNF Receptor Associated Factor 3	5.2	7.1e-9	5.5e-5
NFKBIA	NFKB Inhibitor Alpha	4.9	1.5e-8	9.8e-5
PIK3CD	Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta	4.5	3.2e-7	1.7e-4
LYN	LYN Proto-Oncogene, Src Family Tyrosine Kinase	4.1	8.9e-7	3.9e-4
INPP5D (SHIP1)	Inositol Polyphosphate-5-Phosphatase D	3.8	2.4e-6	8.2e-4
PTPN6 (SHP1)	Protein Tyrosine Phosphatase Non-Receptor Type 6	3.5	7.6e-6	2.1e-3
SOCS3	Suppressor of Cytokine Signaling 3	3.2	1.8e-5	4.5e-3

A20 (TNFAIP3)	TNF Alpha			
	Induced Protein	3.0	4.5e-5	9.7e-3
	3			

Table 2: Hypothetical Validation of Top Gene Hits by Individual Knockout and IC50 Shift

Gene Knockout	Cell Line	Fold Change in IC50 (Zanubrutinib)
BTK	TMD8	>50
PLCG2	TMD8	25.8
TRAF3	TMD8	15.2
NFKBIA	TMD8	12.5
PIK3CD	TMD8	9.8
LYN	TMD8	7.6
WT (Control)	TMD8	1.0

Experimental Protocols

Cell Line and Culture

A human B-cell lymphoma cell line, such as TMD8, which is sensitive to Zanubrutinib, should be used. Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Genome-Wide CRISPR-Cas9 Library and Lentivirus Production

A commercially available genome-wide human CRISPR knockout library (e.g., GeCKO v2) should be used. The library, consisting of a pool of plasmids each encoding a single guide RNA (sgRNA), is amplified and packaged into lentiviral particles. To produce the lentivirus, HEK293T

cells are co-transfected with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). The viral supernatant is harvested 48 and 72 hours post-transfection, filtered, and concentrated.

Lentiviral Transduction and Establishment of Cas9-Expressing Cells

The target B-cell lymphoma cell line is first transduced with a lentivirus expressing Cas9 nuclease. Following transduction, cells are selected with an appropriate antibiotic (e.g., blasticidin) to establish a stable Cas9-expressing cell line.

CRISPR-Cas9 Knockout Screen

- **Lentiviral Transduction of sgRNA Library:** The Cas9-expressing cells are transduced with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- **Antibiotic Selection:** Transduced cells are selected with puromycin to eliminate non-transduced cells.
- **Drug Selection:** The surviving cell population is split into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with **(R)-Zanubrutinib** at a concentration that inhibits the growth of approximately 80% of the cells (IC80).
- **Cell Culture and Passaging:** Both cell populations are cultured for 14-21 days to allow for the enrichment of cells with resistance-conferring gene knockouts. The cell population should be maintained at a sufficient number to ensure the representation of the entire sgRNA library.
- **Genomic DNA Extraction:** At the end of the selection period, genomic DNA is extracted from both the control and Zanubrutinib-treated cell populations.

Next-Generation Sequencing (NGS) and Data Analysis

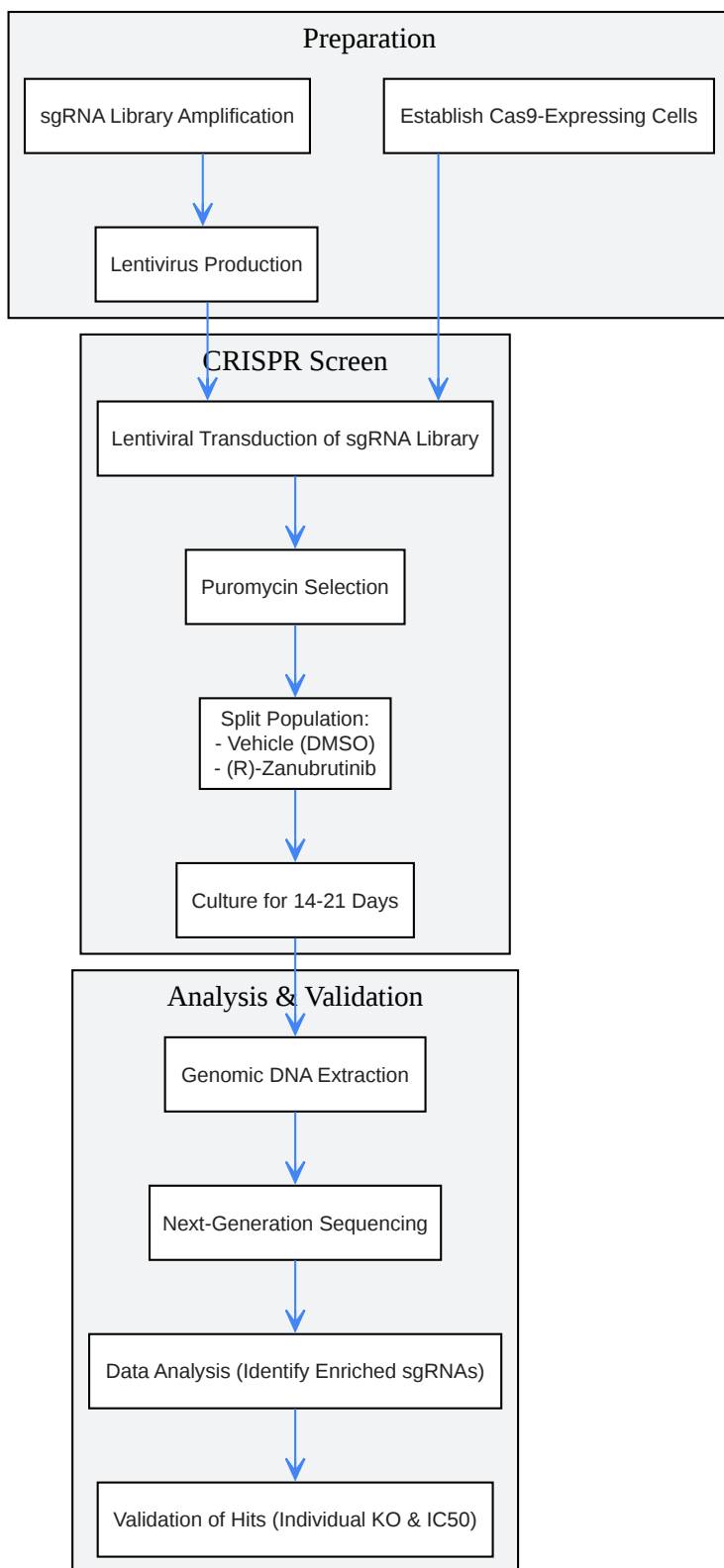
- **Library Preparation for NGS:** The sgRNA sequences integrated into the genomic DNA are amplified by PCR. The PCR products are then prepared for next-generation sequencing.

- **Sequencing:** The sgRNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
- **Data Analysis:** The sequencing reads are aligned to the sgRNA library to determine the abundance of each sgRNA in the control and treated populations. The log2 fold change of each sgRNA is calculated, and statistical analysis (e.g., using MAGeCK) is performed to identify sgRNAs that are significantly enriched in the Zanubrutinib-treated population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.

Validation of Candidate Genes

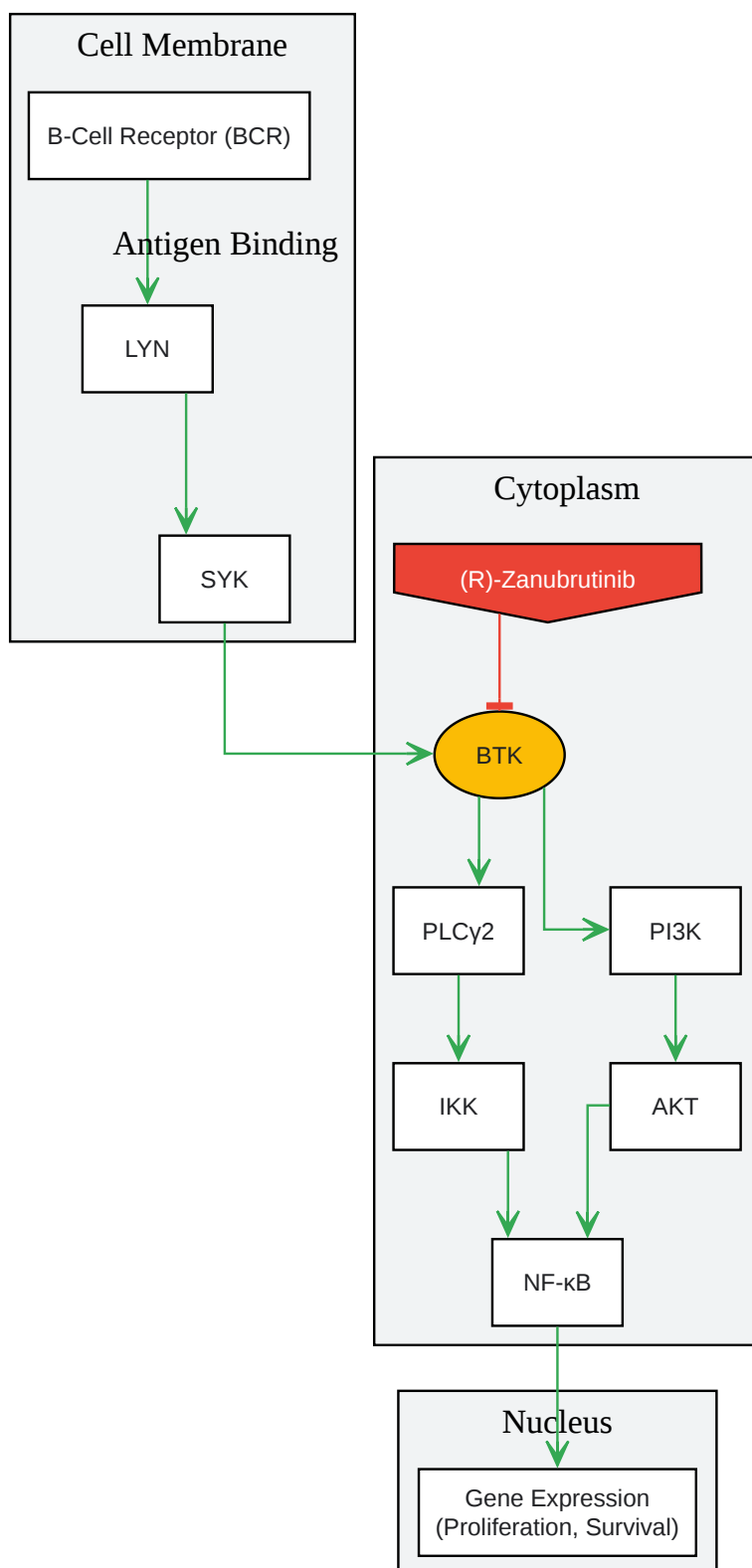
- **Individual Gene Knockout:** Top candidate genes identified from the screen are validated by generating individual knockout cell lines using at least two different sgRNAs per gene.
- **IC50 Determination:** The half-maximal inhibitory concentration (IC50) of Zanubrutinib is determined for each individual knockout cell line and compared to the wild-type control. A significant increase in the IC50 value for a knockout cell line confirms that the loss of that gene confers resistance to Zanubrutinib.

Mandatory Visualization



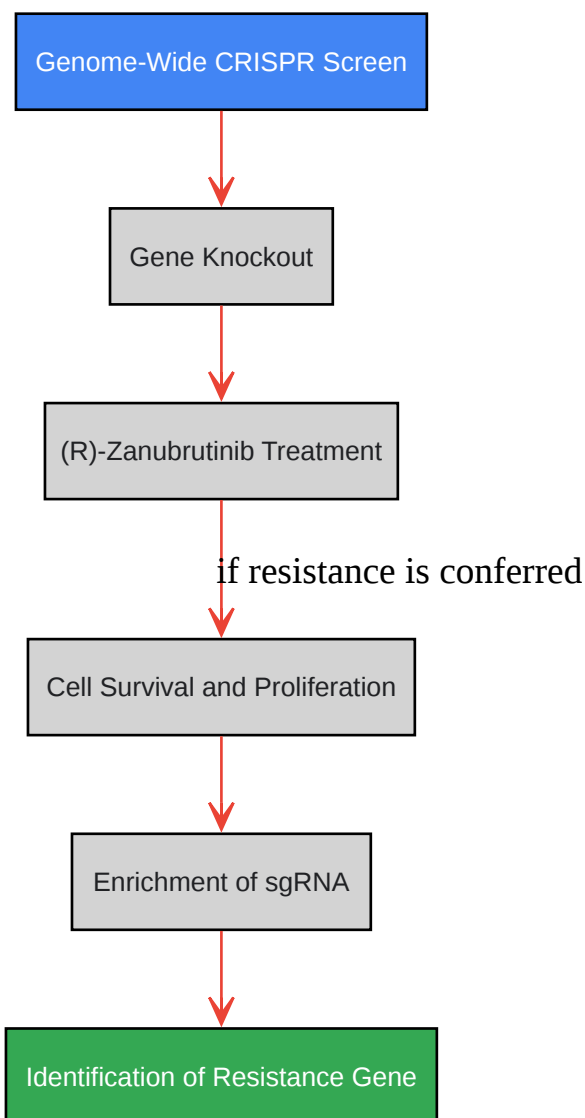
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Caption: Experimental workflow for the CRISPR-Cas9 screen.



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Caption: Simplified B-Cell Receptor (BCR) signaling pathway.



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Caption: Logical flow of the CRISPR screen for resistance.

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